![molecular formula C24H16ClFN4O3 B2933907 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1357712-64-1](/img/new.no-structure.jpg)
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional functional groups such as a chlorophenyl and a fluorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or similar reagents, followed by cyclization.
Functional Group Introduction: The chlorophenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be added via a Friedel-Crafts acylation reaction, while the fluorobenzyl group can be introduced through a nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Medicinally, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Uniqueness
Compared to similar compounds, 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is unique due to its specific combination of functional groups. The presence of both chlorophenyl and fluorobenzyl groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1357712-64-1 |
|---|---|
Formule moléculaire |
C24H16ClFN4O3 |
Poids moléculaire |
462.87 |
Nom IUPAC |
2-[2-(3-chlorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-17-5-3-4-16(12-17)21(31)14-29-24(33)30-20-7-2-1-6-19(20)22(32)28(23(30)27-29)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


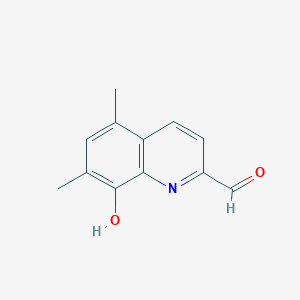
![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2933827.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2933828.png)
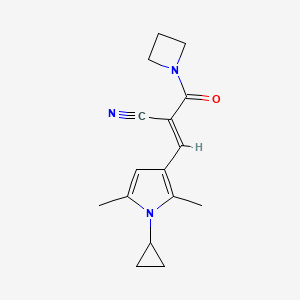
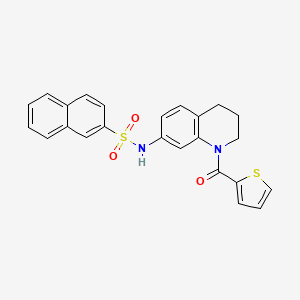
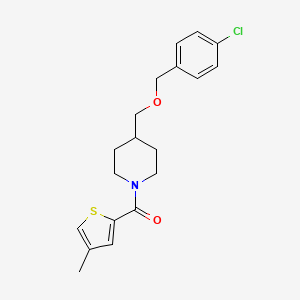
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide](/img/structure/B2933837.png)
![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)
![N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2933841.png)
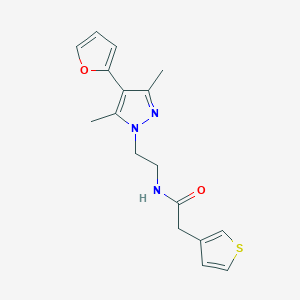
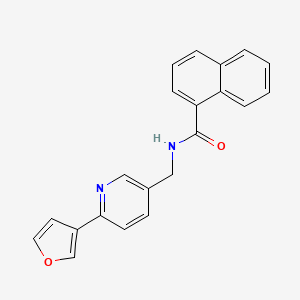
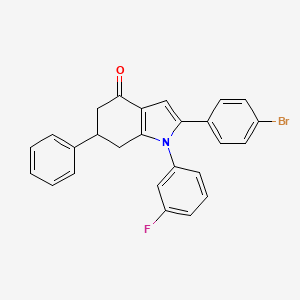
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)
